The synthesis of N-[4-(4-chlorophenoxy)phenyl]nicotinamide is described in the context of a study focusing on novel nicotinamide-based derivatives as potential antiproliferative VEGFR-2 inhibitors. [] The synthesis involves a condensation reaction between N-(4-(hydrazinecarbonyl)phenyl)benzamide and N-(4-acetylphenyl)nicotinamide. This reaction leads to the replacement of a carbonyl group with an imine group, resulting in the formation of N-[4-(4-chlorophenoxy)phenyl]nicotinamide. []
The primary chemical reaction associated with N-[4-(4-chlorophenoxy)phenyl]nicotinamide in the available literature is its synthesis via a condensation reaction. [] This reaction likely involves nucleophilic attack by the hydrazine group of N-(4-(hydrazinecarbonyl)phenyl)benzamide on the carbonyl carbon of N-(4-acetylphenyl)nicotinamide, followed by elimination of water to form the imine bond. Further investigations into the reactivity and potential chemical transformations of this compound remain to be explored.
Current research on N-[4-(4-chlorophenoxy)phenyl]nicotinamide primarily focuses on its potential as an antiproliferative agent. [] In vitro studies demonstrate its inhibitory activity against VEGFR-2, a crucial enzyme for angiogenesis, and antiproliferative effects against MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines. [] The compound's potential benefits include its ability to inhibit tumor growth by targeting VEGFR-2 and its potential for oral administration, as suggested by in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. []
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3